molecular formula C17H23N3O4 B11463957 Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate

Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate

Cat. No.: B11463957
M. Wt: 333.4 g/mol
InChI Key: GKYIYZVUHOMFBC-UHFFFAOYSA-N
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Description

Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a piperazine derivative, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The starting material, 3-oxopiperazine, can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid Derivative: The acetylated piperazine is coupled with butyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its piperazine moiety is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, derivatives of this compound could be explored for their potential therapeutic effects. The presence of both benzoate and piperazine groups suggests possible applications in treating neurological disorders or as antimicrobial agents.

Industry

In industry, this compound might be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its piperazine and benzoate moieties. These interactions could modulate biological pathways, leading to therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the piperazine moiety, making it less versatile in biological applications.

    3-oxopiperazine: Without the benzoate ester, it may have different chemical reactivity and biological activity.

    Acetylated piperazine derivatives: These compounds share some structural features but may differ in their ester or amide linkages.

Uniqueness

Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate is unique due to the combination of its benzoate ester and piperazine derivative

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

butyl 4-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C17H23N3O4/c1-2-3-10-24-17(23)12-4-6-13(7-5-12)20-15(21)11-14-16(22)19-9-8-18-14/h4-7,14,18H,2-3,8-11H2,1H3,(H,19,22)(H,20,21)

InChI Key

GKYIYZVUHOMFBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2

Origin of Product

United States

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